molecular formula C14H18N2O3S B2860245 Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034432-16-9

Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2860245
CAS RN: 2034432-16-9
M. Wt: 294.37
InChI Key: YTFFCUPIOXNRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholinos are a type of oligomer molecule used in molecular biology to modify gene expression . They contain DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Synthesis Analysis

Morpholines have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of morpholinos contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholinos can vary depending on their specific structure .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antiproliferative Activity

A novel bioactive heterocycle, closely related to the requested morpholino compound, was synthesized and evaluated for antiproliferative activity. This compound demonstrated significant stability due to inter and intra-molecular hydrogen bonds, as confirmed by X-ray diffraction studies (S. Benaka Prasad et al., 2018).

Crystal Structure Characterization

Another study focused on a compound synthesized from natural podocarpic acid, which showed the morpholino ring adopting a full chair conformation. This detailed structural analysis contributes to understanding the configuration of similar compounds (O. Bakare et al., 2005).

Biological Activities and Applications

Anticancer Intermediate Synthesis

Research has identified a morpholin-4-yl derivative as an important intermediate for synthesizing biologically active compounds with potential anticancer properties. This highlights the significance of morpholino derivatives in the development of small molecule inhibitors for cancer treatment (Linxiao Wang et al., 2016).

Insecticidal Activity

Pyridine derivatives, including morpholino compounds, were prepared and tested for their insecticidal activity against the cowpea aphid. This study demonstrates the potential of morpholino derivatives in agricultural applications (E. A. Bakhite et al., 2014).

Mechanism of Action

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins .

properties

IUPAC Name

morpholin-4-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-2-13(15-9-11)19-12-3-8-20-10-12/h1-2,9,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFFCUPIOXNRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.